molecular formula C9H11N3O B12960673 2-Cyclopropoxyisonicotinimidamide

2-Cyclopropoxyisonicotinimidamide

Katalognummer: B12960673
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: XLESHAIJKNUBKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxyisonicotinimidamide is a chemical compound that belongs to the class of isonicotinimidamides This compound is characterized by the presence of a cyclopropoxy group attached to the isonicotinimidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxyisonicotinimidamide typically involves the reaction of isonicotinic acid with cyclopropylamine under specific conditions. The process may include the use of coupling agents and catalysts to facilitate the formation of the desired product. Common reaction conditions involve moderate temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and enhances the efficiency of the synthesis process. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropoxyisonicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxyisonicotinimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxyisonicotinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

  • Isonicotinimidamide
  • Cyclopropylisonicotinimidamide
  • 2-Methoxyisonicotinimidamide

Comparison: 2-Cyclopropoxyisonicotinimidamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

2-cyclopropyloxypyridine-4-carboximidamide

InChI

InChI=1S/C9H11N3O/c10-9(11)6-3-4-12-8(5-6)13-7-1-2-7/h3-5,7H,1-2H2,(H3,10,11)

InChI-Schlüssel

XLESHAIJKNUBKX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=NC=CC(=C2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.